molecular formula C26H23F2N3O3 B2640965 N-(2,4-difluorophenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide CAS No. 894553-02-7

N-(2,4-difluorophenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide

Cat. No. B2640965
CAS RN: 894553-02-7
M. Wt: 463.485
InChI Key: KKPSJZNUVIXLCF-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H23F2N3O3 and its molecular weight is 463.485. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Physicochemical Properties

Research on related amide derivatives emphasizes the importance of the structural configuration in determining the interaction with anions and the formation of specific geometries such as tweezer-like structures or concave shapes. The study by Kalita and Baruah (2010) elaborates on how different spatial orientations of amide derivatives, similar in structure to the compound , affect anion coordination, demonstrating the versatility of these molecules in forming complex structures through self-assembly and weak interactions CrystEngComm.

Synthesis and Chemical Reactions

The synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, including antimicrobial evaluations, illustrates the potential of structurally similar compounds in drug discovery. Debnath and Ganguly (2015) reported on the synthesis and characterization of these derivatives, highlighting their promising antibacterial and antifungal activities Toxicological & Environmental Chemistry.

Biomedical Applications

The exploration of quinoline derivatives for biomedical applications is a significant area of research. A study by Ghosh et al. (2008) on a novel anilidoquinoline derivative demonstrated its antiviral and antiapoptotic effects in vitro, showing promise for treating diseases like Japanese encephalitis International journal of antimicrobial agents.

Advanced Materials and Sensing

The development of chemosensors using quinoline derivatives for monitoring metal ion concentrations in living cells and environmental samples represents another innovative application. Park et al. (2015) synthesized a chemosensor capable of detecting Zn2+ with high selectivity and sensitivity, showcasing the practical utility of these compounds in environmental and biological monitoring Sensors and Actuators B-chemical.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O3/c1-16-3-7-20(8-4-16)29-14-18-11-17-5-9-21(34-2)13-24(17)31(26(18)33)15-25(32)30-23-10-6-19(27)12-22(23)28/h3-13,29H,14-15H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPSJZNUVIXLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide

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